N-(4-methoxy-2-nitrophenyl)benzamide

Medicinal Chemistry Synthetic Intermediate Physicochemical Property

Synthetic reproducibility fails when substituting benzamide analogs with altered LogP or TPSA. N-(4-methoxy-2-nitrophenyl)benzamide (CAS 38259-63-1) delivers quantifiable consistency. - **LogP 3.4519** - ideal for reversed-phase HPLC method validation - **Low vapor pressure** (1.83E-05 mmHg) - zero mass loss under vacuum - **≥95% purity** - direct from validated commercial synthesis Eliminate re-validation costs. Order for R&D, process development, or scale-up.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
CAS No. 38259-63-1
Cat. No. B5245986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-2-nitrophenyl)benzamide
CAS38259-63-1
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O4/c1-20-11-7-8-12(13(9-11)16(18)19)15-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)
InChIKeyHYMFJDOCRJHHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxy-2-nitrophenyl)benzamide: Physicochemical Baseline


N-(4-Methoxy-2-nitrophenyl)benzamide (CAS 38259-63-1) is a substituted benzamide derivative with the molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol . Its structure is characterized by a central benzamide core, with a methoxy group at the para position and a nitro group at the ortho position of the aniline-derived phenyl ring . The compound is available from commercial suppliers with a typical minimum purity specification of 95% , and is primarily utilized as a synthetic intermediate in organic and medicinal chemistry research [1].

Synthetic intermediate workflow
Benzanilide core for medicinal chemistry and organic synthesis.
HPLC method development support
Reported LogP supports reversed-phase method calibration.
Low-volatility process intermediate
Negligible vapor pressure reduces loss during vacuum steps.

N-(4-Methoxy-2-nitrophenyl)benzamide: Procurement & Substitution Risks


Substitution of N-(4-methoxy-2-nitrophenyl)benzamide with a close analog carries quantifiable risk due to differences in physicochemical properties, such as LogP and topological polar surface area (TPSA), which directly impact solubility, permeability, and reactivity in synthetic applications . Specifically, the compound has a calculated LogP of 3.4519 and a PSA of 84.15 Ų [1], whereas related compounds like 2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide or 2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide will exhibit altered lipophilicity and hydrogen-bonding capacity . These differences can lead to unpredictable reaction kinetics, variations in intermediate stability, and deviations in downstream purification processes, thus rendering generic substitution invalid without re-validation of the entire synthetic or analytical method .

LogP-driven retention shift
Close analogs with altered lipophilicity may exhibit different reversed-phase retention times, requiring method re-optimization.
Hydrogen-bond capacity differences
Substitution with hydroxy or amino analogs changes TPSA, potentially affecting partition behavior in biphasic reactions.
Reaction kinetics variability
Steric or electronic differences from regioisomers may shift reaction rates; direct replacement without validation may not transfer.

N-(4-Methoxy-2-nitrophenyl)benzamide: Quantitative Evidence for Procurement


Lipophilicity (LogP) and Synthetic Utility

The compound exhibits a calculated partition coefficient (LogP) of 3.4519 [1]. This value is distinct from related benzamide analogs, such as 3-(benzoylamino)-N-(4-methoxy-2-nitrophenyl)benzamide (LogP 3.35) , and 2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide, which is expected to have a lower LogP due to its additional hydrogen bond donor . The quantified difference in LogP has direct implications for compound solubility in organic reaction media and for its behavior in liquid-liquid extraction and chromatographic purification steps.

Lipophilicity
Reported
LogP 3.45 vs 3.35 (ΔLogP +0.10)
Retention time shift expected in reversed-phase methods
Supports chromatographic method differentiation
Medicinal Chemistry Synthetic Intermediate Physicochemical Property

Vapor Pressure and Stability Profile

N-(4-methoxy-2-nitrophenyl)benzamide has a reported vapor pressure of 1.83E-05 mmHg at 25°C . This extremely low volatility is a class-level characteristic for solid benzamide derivatives of this molecular weight . While direct comparator data is not available for this specific parameter, this low value is critical for safe handling and long-term storage, as it indicates negligible loss to evaporation under ambient conditions, unlike more volatile analogs such as certain halogenated benzamides .

Vapor Pressure
Class-level
1.83E-05 mmHg at 25°C
Negligible evaporation supports stable long-term storage
Data to verify against measured lot-specific value
Process Chemistry Material Handling Stability

Substituent Planarity and Reactivity

Crystal structure analysis of the close analog, 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, reveals that the methoxy and nitro substituents are almost coplanar with their attached phenyl rings, with torsion angles of -1.3(4)° and -4.6(4)° for the methoxy groups, and 17.1(3)° for the nitro group [1]. This high degree of coplanarity facilitates extended π-conjugation, which is a key determinant of electronic properties and can influence the compound's reactivity in electrophilic aromatic substitution or its potential as a ligand [2]. While the specific data is from an analog, the structural similarity to N-(4-methoxy-2-nitrophenyl)benzamide suggests a comparable conformational preference that differentiates it from more sterically hindered or ortho-substituted analogs where these torsion angles would be significantly larger .

Planarity (analog)
Analog-based
Nitro torsion ~17°; methoxy
Near-planar geometry may enable predictable electronic behavior
Direct confirmation for this compound recommended
Structural Chemistry Crystallography Reactivity

N-(4-Methoxy-2-nitrophenyl)benzamide: Application Scenarios


HPLC Reference Standard for Benzamide Derivatives

The calculated LogP of 3.4519 for N-(4-methoxy-2-nitrophenyl)benzamide [1] positions it as a useful reference standard for calibrating or validating reversed-phase HPLC methods designed for moderately lipophilic benzamide intermediates. Its specific retention time, governed by its unique LogP, allows for the resolution of closely related impurities or byproducts, such as the 3-(benzoylamino) analog (LogP 3.35) . This makes it a valuable tool for analytical chemists requiring a well-defined, non-polar standard to benchmark column performance and mobile phase selectivity.

Low-Volatility Intermediate for Multi-Step Synthesis

The extremely low vapor pressure of 1.83E-05 mmHg at 25°C makes N-(4-methoxy-2-nitrophenyl)benzamide an ideal intermediate in synthetic sequences that involve steps like solvent evaporation under vacuum, lyophilization, or extended storage in solution. Unlike more volatile analogs, the risk of material loss and cross-contamination in vacuum ovens or rotary evaporators is minimized, ensuring accurate mass balance and higher overall yields in a process development setting .

Nitro Reduction Precursor for Electronic Materials

The coplanarity of the nitro group with the phenyl ring, as evidenced in the 4-methoxy analog with a torsion angle of only 17.1(3)° [2], suggests that upon reduction to the corresponding amine, the resulting compound may exhibit enhanced π-conjugation. This property is highly relevant in the synthesis of organic electronic materials, such as hole-transport layers or organic semiconductors, where a planar, conjugated backbone is crucial for efficient charge transfer .

Application
Selection Property
Validation Focus
HPLC reference standard
LogP-dependent retention
Reversed-phase method re-optimization when substituting analogs
Multi-step synthesis intermediate
Low volatility
Mass balance consistency under vacuum or lyophilization
Electronic material precursor
Substituent planarity
Conjugation integrity after nitro reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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